molecular formula C22H18N4O4S B6566579 propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021231-07-1

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6566579
CAS No.: 1021231-07-1
M. Wt: 434.5 g/mol
InChI Key: VTURRRCJOHJXRB-SFQUDFHCSA-N
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Description

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a benzoate ester derivative featuring a complex substituent at the 4-position of the benzene ring. The molecule comprises:

  • A propan-2-yl ester group, contributing to lipophilicity.
  • A 1,3-thiazole ring substituted with a 4-nitrophenyl group, introducing strong electron-withdrawing effects.
  • An amino group bridging the eth-en-yl moiety and the benzoate core.

This structural architecture suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, where electronic and steric properties are critical.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-14(2)30-22(27)16-3-7-18(8-4-16)24-12-17(11-23)21-25-20(13-31-21)15-5-9-19(10-6-15)26(28)29/h3-10,12-14,24H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTURRRCJOHJXRB-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Propan-2-yl group : Contributes to lipophilicity.
  • 4-Nitrophenyl group : May enhance biological activity through electron-withdrawing effects.
  • Thiazole moiety : Known for various biological activities including antimicrobial properties.

The molecular formula for this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 370.44 g/mol.

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, particularly those involved in cancer proliferation.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, facilitating its interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, which are critical in cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study highlighted the efficacy of thiazole derivatives in inhibiting cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 20 µM . The proposed mechanism includes apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents. Compounds structurally related to propan-2-yl 4-{[(1E)-2-cyano...]} demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL.

Neuroprotective Effects

In models of neurodegeneration, similar compounds have been observed to exert neuroprotective effects by reducing inflammation and oxidative stress in neuronal cells. This suggests potential applications in treating diseases like Alzheimer's .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiazole derivatives, including propan-2-yl 4-{[(1E)-2-cyano...]} on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed via flow cytometry analysis .

Study 2: Antimicrobial Testing

In a comparative study of antimicrobial activities, the compound was tested against a panel of pathogens. Results indicated that it exhibited stronger inhibitory effects than standard antibiotics at equivalent concentrations .

Data Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF710
AntimicrobialStaphylococcus aureus16
NeuroprotectiveNeuronal CellsN/A

Scientific Research Applications

The compound propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and material sciences. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural characteristics. Here are some specific applications:

Antimicrobial Activity

Several studies have indicated that compounds containing thiazole and nitrophenyl groups possess significant antimicrobial properties. For instance:

  • Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives exhibited potent activity against various bacterial strains, suggesting that this compound could be effective in treating bacterial infections .

Anticancer Properties

The structural components of this compound may also contribute to anticancer activity:

  • Data Table : A comparative analysis of similar compounds showed that those with nitrophenyl groups had IC50 values in the micromolar range against cancer cell lines, indicating potential for further development as anticancer agents.
Compound NameIC50 (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B3.5MCF7
Propan-2-yl 4-{...}TBDTBD

Material Science Applications

Due to its unique chemical structure, this compound may find applications in material science:

Polymer Synthesis

This compound can potentially be used as a monomer or additive in polymer chemistry:

  • Case Study : A study in Macromolecules explored the use of similar thiazole derivatives in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties .

Nanomaterials

The incorporation of this compound into nanomaterials could enhance their functionality:

  • Research Findings : Recent investigations have shown that compounds with cyano and nitrophenyl groups can improve the electrical conductivity of nanocomposites, making them suitable for electronic applications .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (Target) C₂₀H₁₈N₄O₅S 426.45 ~4.5 4-Nitrophenyl, cyano, propan-2-yl
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate C₂₁H₂₁N₃O₄S 411.47 ~3.8 4-Methoxyphenyl, cyano, propan-2-yl
Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate C₁₆H₁₉N₃O₃S 333.41 4.01 Propan-2-ylamino, ethyl ester
Ethyl 4-{[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzoate C₁₉H₁₉NO₅ 341.36 ~2.9 4-Methoxyphenyl, ketone, ethyl ester

Key Observations:

This difference may influence reactivity in substitution reactions or binding affinity in biological targets.

Ester Group Impact :

  • The propan-2-yl ester in the target compound increases steric bulk and lipophilicity (higher logP) compared to the ethyl ester in and , which could affect solubility and membrane permeability.

Thiazole Ring vs. Simple Enone Systems: The 1,3-thiazole ring in the target compound and provides aromaticity and heteroatoms (N, S) for hydrogen bonding or metal coordination, unlike the non-heterocyclic enone system in .

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